N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
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Overview
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the Bischler-Napieralski reaction, which is used to construct the tetrahydroisoquinoline core . This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a Lewis acid, such as phosphorus oxychloride (POCl3), to form the tetrahydroisoquinoline ring system.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential neuroprotective and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and infections.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by modulating neurotransmitter systems in the brain, which can lead to neuroprotective effects. Additionally, its antimicrobial activity is thought to result from the disruption of bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
Benzoylisoquinoline: Another analog with a benzoyl group attached to the isoquinoline ring.
Cyclopropanecarboxamide derivatives: Compounds with similar structural features but different substituents.
Uniqueness
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is unique due to the combination of the tetrahydroisoquinoline core, benzoyl group, and cyclopropanecarboxamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(15-6-7-15)21-18-9-8-14-10-11-22(13-17(14)12-18)20(24)16-4-2-1-3-5-16/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJPRFZWUYLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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